molecular formula C14H16ClN3O3S2 B2374330 5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034575-91-0

5-Chloro-2-((1-((5-ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2374330
CAS No.: 2034575-91-0
M. Wt: 373.87
InChI Key: OQLFULUXEITAJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular formula of this compound is C14H16ClN3O3S2, and it has a molecular weight of 373.87.

Scientific Research Applications

Chemical Structures and Interactions

  • Pyrimethamine, a derivative of pyrimidine, demonstrates significant interactions with sulfonate groups, forming hydrogen-bonded bimolecular motifs. This highlights the structural complexity and potential of pyrimidine derivatives in forming stable molecular complexes (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Structural Analysis

  • A study on the synthesis and crystal structure of a related pyrimidine derivative emphasizes the versatility of pyrimidine compounds in forming diverse molecular structures with potential applications in material science and pharmacology (Hu Yang, 2009).

Biological Activity and Pharmacology

  • Research on various pyrimidine analogs, including 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, suggests their potential as inhibitors of thymidylate synthase, with applications in antitumor and antibacterial treatments (Gangjee et al., 1996).

Antifungal and Antibacterial Properties

  • The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including pyrrole and pyrrolo[2,3-d]pyrimidine derivatives, demonstrated significant antibacterial activity. This indicates the potential of pyrimidine derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Potential in Radioprotection and Antitumor Treatments

  • A study on the synthesis of sulfonamides with pyrrolo[2,3-d]pyrimidine structures revealed their promising antitumor and radioprotective activities. This suggests a potential avenue for research in cancer treatment and radioprotection (Ghorab et al., 2006).

Mechanism of Action

As a selective inhibitor of spleen tyrosine kinase (SYK), TAK-659 likely works by inhibiting the signaling and proliferation of certain cell lines.

Future Directions

The future directions for this compound could involve further exploration of its inhibitory effects on spleen tyrosine kinase (SYK) and potential applications in medical and agricultural chemistry .

Properties

IUPAC Name

5-chloro-2-[1-(5-ethylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S2/c1-2-12-3-4-13(22-12)23(19,20)18-6-5-11(9-18)21-14-16-7-10(15)8-17-14/h3-4,7-8,11H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLFULUXEITAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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